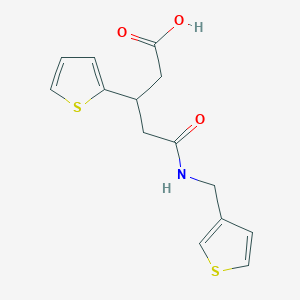
5-Oxo-3-(thiophen-2-yl)-5-((thiophen-3-ylmethyl)amino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-3-(thiophen-2-yl)-5-((thiophen-3-ylmethyl)amino)pentanoic acid, also known as TTP488, is a small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. TTP488 has been shown to have positive effects on neuroinflammation, cognitive impairment, and Alzheimer's disease. In
科学的研究の応用
Enzyme Interaction and Modification
Research involving similar compounds has explored their interactions with enzymes and potential for modifying enzyme activity. For instance, studies on the reactivity of cysteine groups within enzymes upon alkylation by related compounds provide insights into enzyme regulation and potential therapeutic interventions (Chalkley & Bloxham, 1976).
Synthesis of Amino Acids
The synthesis of specific amino acids, which are constituents in various biological toxins or compounds, has been the focus of several studies. This underscores the significance of synthetic chemistry in understanding and harnessing the biological roles of amino acids derived from similar compounds (Shimohigashi, Lee, & Izumiya, 1976).
Pharmacological Applications
Compounds bearing resemblance to 5-Oxo-3-(thiophen-2-yl)-5-((thiophen-3-ylmethyl)amino)pentanoic acid have been studied for their pharmacological effects, such as thromboxane A2 synthetase inhibition and receptor blockade, demonstrating potential therapeutic uses in cardiovascular diseases (Clerck et al., 1989).
Molecular Labeling and Tracing
In the context of molecular labeling and tracing, the synthesis of W(CO)5 complexes with related compounds has been explored. These studies highlight the utility of such compounds in developing new IR-detectable metal–carbonyl tracers for amino functions, potentially advancing research in bioconjugation and molecular tracking (Kowalski et al., 2009).
HIV-Protease Assay Development
The creation of chromogenic amino acids for the development of selective HIV-protease assays represents another scientific application. This illustrates the role of structurally similar compounds in designing diagnostic tools for critical health conditions (Badalassi, Nguyen, Crotti, & Reymond, 2002).
特性
IUPAC Name |
5-oxo-3-thiophen-2-yl-5-(thiophen-3-ylmethylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-13(15-8-10-3-5-19-9-10)6-11(7-14(17)18)12-2-1-4-20-12/h1-5,9,11H,6-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKWYVFNYZTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NCC2=CSC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

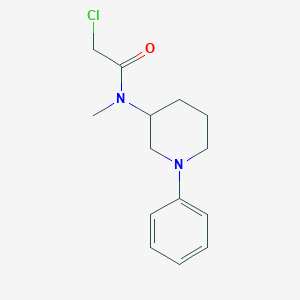
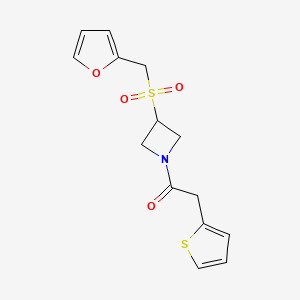
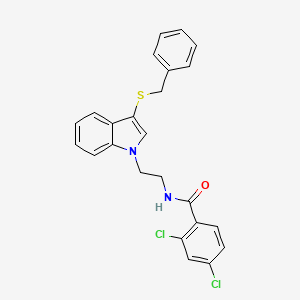
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)
![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)
![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)
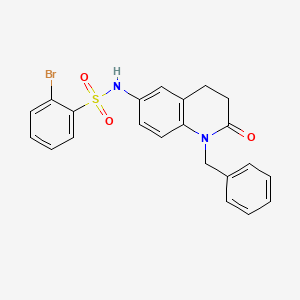

![N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2928957.png)
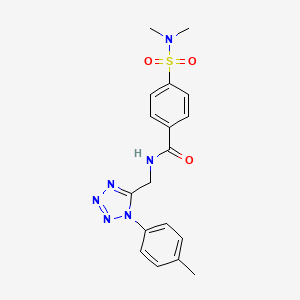
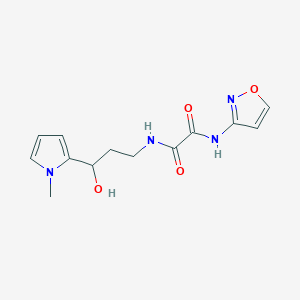
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)
![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)